3,4,5-Trifluorophenylmagnesium bromide

Catalog No.
S1522984
CAS No.
156006-28-9
M.F
C6H2BrF3Mg
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorophenylmagnesium bromide

CAS Number

156006-28-9

Product Name

3,4,5-Trifluorophenylmagnesium bromide

IUPAC Name

magnesium;1,2,3-trifluorobenzene-5-ide;bromide

Molecular Formula

C6H2BrF3Mg

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1

InChI Key

FAANOBAJWDSCGM-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-]

Synthesis of Aryl-Substituted Compounds:

,4,5-Trifluorophenyl Grignard reagent acts as a nucleophilic aromatic substitution (S_NAr) reagent, enabling the introduction of a 3,4,5-trifluorophenyl group onto various aromatic substrates. This functionality is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials with specific properties.

A study published in the Journal of the American Chemical Society demonstrates the utilization of 3,4,5-trifluorophenyl Grignard reagent for the synthesis of trifluoromethyl-substituted biaryl compounds, which exhibit potential as antitumor agents.

C-C Bond Formation Reactions:

The Grignard reagent reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon (C-C) bonds. This versatility makes it a powerful tool for constructing complex organic molecules with desired functionalities.

For instance, a research article published in Organic Letters describes the application of 3,4,5-trifluorophenyl Grignard reagent in the synthesis of trifluoromethyl-substituted alcohols, which are valuable intermediates for the preparation of pharmaceuticals and functional materials.

Fluorine Incorporation:

The presence of three fluorine atoms on the phenyl ring in 3,4,5-trifluorophenyl Grignard reagent makes it a convenient way to introduce fluorine atoms into organic molecules. Fluorine incorporation can significantly alter the physical and chemical properties of the resulting compounds, making them desirable for various applications.

A study published in Tetrahedron Letters highlights the use of 3,4,5-trifluorophenyl Grignard reagent for the synthesis of fluorinated heterocycles, which exhibit potential applications in medicinal chemistry and materials science [].

3,4,5-Trifluorophenylmagnesium bromide is an organometallic compound with the molecular formula C₆H₂BrF₃Mg. It is classified as a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. The compound features a trifluoromethyl group, which significantly influences its reactivity and properties. This reagent is particularly notable for its ability to introduce trifluoromethyl groups into organic molecules, making it valuable in the synthesis of various complex compounds .

The mechanism of action of F₃C₆H₂MgBr relies on its nucleophilic carbon atom. The polarity of the C-Mg bond allows the carbon to donate its electron pair to an electrophilic center in another molecule. The presence of fluorine atoms further enhances the nucleophilicity by withdrawing electron density from the carbon atom. In reactions with carbonyls, for example, the nucleophilic carbon attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond and a negatively charged oxygen. Subsequent protonation yields the final alcohol product [].

  • Grignard Reaction: It can react with carbonyl compounds to form alcohols after hydrolysis. This reaction is fundamental in organic synthesis for constructing carbon-carbon bonds.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it couples with various electrophiles to form biaryl compounds .
  • Nucleophilic Substitution: As a nucleophile, it can engage in nucleophilic substitution reactions with alkyl halides, leading to the formation of new carbon-carbon bonds.

The synthesis of 3,4,5-trifluorophenylmagnesium bromide typically involves the following steps:

  • Preparation of 3,4,5-Trifluorophenyl Bromide: This can be achieved through electrophilic aromatic substitution reactions starting from phenol derivatives.
  • Formation of Grignard Reagent: The bromide is then reacted with magnesium metal in an anhydrous ether solvent (commonly tetrahydrofuran) under inert atmosphere conditions. This step generates the Grignard reagent:
    C6H2BrF3+MgC6H2F3MgBr\text{C}_6\text{H}_2\text{BrF}_3+\text{Mg}\rightarrow \text{C}_6\text{H}_2\text{F}_3\text{MgBr}

This process must be conducted carefully due to the reactivity of Grignard reagents with moisture .

3,4,5-Trifluorophenylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It is used in the development of fluorinated pharmaceuticals due to its ability to introduce trifluoromethyl groups.
  • Material Science: The compound can be applied in synthesizing advanced materials that require specific electronic or optical properties.
  • Research Tool: In synthetic organic chemistry research, it serves as a reagent for exploring new reaction pathways and mechanisms involving fluorinated compounds .

Studies on the interactions of 3,4,5-trifluorophenylmagnesium bromide primarily focus on its reactivity with various electrophiles and substrates in organic synthesis. Its unique trifluoromethyl group allows for selective reactions that may not occur with other Grignard reagents. Additionally, understanding its reactivity patterns can inform strategies for designing new fluorinated compounds with desired properties .

Several compounds share structural similarities with 3,4,5-trifluorophenylmagnesium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluorophenylmagnesium bromideC₆H₄BrFContains only one fluorine atom; less reactive than trifluoro variant.
4-Trifluoromethylphenylmagnesium bromideC₇H₄BrF₃Trifluoromethyl group at para position; different steric effects.
2-Trifluorophenylmagnesium bromideC₆H₄BrF₃Trifluoromethyl group at ortho position; potential for different reactivity.

The uniqueness of 3,4,5-trifluorophenylmagnesium bromide lies in its specific trifluoro substitution pattern which enhances its nucleophilicity and reactivity compared to other similar organometallic compounds. This property makes it particularly valuable for introducing trifluoromethyl groups into larger molecular frameworks .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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